Nickel perchlorate

Electrochemistry Conductometry Non-aqueous electrolytes

Select nickel perchlorate when your application demands a nickel(II) source with a non-coordinating, weakly nucleophilic counterion. Unlike sulfate or chloride salts, the perchlorate anion minimizes competitive ligand binding, ensuring structurally well-defined coordination complexes and cleaner catalytic cycles. With solubility in water (259 g/100 mL), ethanol, and acetone, it is the preferred precursor for N-donor and macrocyclic ligand synthesis, non-aqueous electrochemistry, and Lewis acid catalysis. Avoid variable nucleation from chloride interference in electroplating — perchlorate systems eliminate this.

Molecular Formula Cl2NiO8
Molecular Weight 257.59 g/mol
CAS No. 13637-71-3
Cat. No. B1593375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNickel perchlorate
CAS13637-71-3
Molecular FormulaCl2NiO8
Molecular Weight257.59 g/mol
Structural Identifiers
SMILES[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ni+2]
InChIInChI=1S/2ClHO4.Ni/c2*2-1(3,4)5;/h2*(H,2,3,4,5);/q;;+2/p-2
InChIKeyZLQBNKOPBDZKDP-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySOLUBILITIES: 222.5 G/100 CC WATER AT 0 °C, 273.7 G/100 CC WATER AT 45 °C, SOL IN ALCOHOL, ACETONE, CHLOROFORM /HEXAHYDRATE/

Nickel Perchlorate (CAS 13637-71-3) Procurement Guide: Specifications, Hydrate Forms, and Core Chemical Properties


Nickel perchlorate, with the formula Ni(ClO₄)₂·xH₂O, is an inorganic nickel(II) salt that exists primarily as a collection of hydrated solids whose color varies with water content, including a cyan hydrate, green pentahydrate, and blue hexahydrate [1]. The hexahydrate form (CAS 13520-61-1) is the most commercially available variant and is highly soluble in water as well as in several polar organic solvents including ethanol and acetone [2]. As a perchlorate salt, the compound is classified as a strong oxidizing agent, carrying UN1481 Hazard Class 5.1 (Oxidizer) and Packing Group II designations . The nickel ion exists as the Ni²⁺ species in aqueous solution and serves as the active component for applications requiring a soluble nickel source with a non-coordinating, weakly nucleophilic counterion.

Why Nickel Perchlorate Cannot Be Substituted with Nickel Sulfate or Nickel Chloride in Key Research Applications


Substituting nickel perchlorate with more common nickel salts such as nickel sulfate (NiSO₄) or nickel chloride (NiCl₂) fundamentally alters the experimental system due to the distinct chemical behavior of the counterion. While sulfate and chloride are coordinating anions that can compete with intended ligands for nickel binding sites or participate directly in catalytic cycles, the perchlorate anion (ClO₄⁻) is a non-coordinating, weakly nucleophilic species that minimizes such interference [1]. Additionally, the presence of chloride in electroplating baths is known to accelerate nucleation rates but also to inhibit preferred nucleation sites at high concentrations, whereas perchlorate-based systems avoid this variable entirely [2]. For researchers conducting fundamental coordination chemistry, electrochemistry in non-aqueous media, or Lewis acid catalysis, the counterion is not an inert spectator but an active variable that determines whether the intended reaction pathway proceeds as designed.

Nickel Perchlorate Technical Evidence: Quantified Performance Differentiation from Sulfate, Chloride, and Other Nickel Salts


Nickel Perchlorate Ionic Association vs. Nickel Sulfate: Lower Ion Pairing in Non-Aqueous Media

Nickel perchlorate exhibits systematically lower ionic association constants compared to magnesium perchlorate in acetonitrile, a finding attributed to the stronger solvation shell formed by the nickel cation [1]. While direct head-to-head conductometric data comparing Ni(ClO₄)₂ with NiSO₄ in identical non-aqueous media are not available, the class-level inference is clear: perchlorate salts of nickel provide a well-characterized, low-association baseline that sulfate and chloride salts cannot replicate due to their stronger ion-pairing tendencies in organic solvents. The limiting equivalent conductivity of the Ni²⁺ ion in acetonitrile was determined from conductometric measurements across 25–75°C, establishing reference values for non-aqueous electrolyte design [1].

Electrochemistry Conductometry Non-aqueous electrolytes

Nickel Perchlorate Aqueous Solubility: 259 g/100 mL vs. Class Benchmarks

Nickel perchlorate hexahydrate exhibits a solubility of 259 g/100 mL in water [1]. For comparison, nickel sulfate heptahydrate (NiSO₄·7H₂O) has an aqueous solubility of approximately 75.6 g/100 mL at 20°C, and nickel chloride hexahydrate (NiCl₂·6H₂O) approximately 254 g/100 mL under similar conditions [2]. The perchlorate salt thus sits at the higher end of the solubility range among common nickel salts. Importantly, nickel perchlorate hexahydrate is also soluble in ethanol and acetone [1], whereas nickel sulfate is practically insoluble in organic solvents, and nickel chloride shows limited organic solubility that varies with solvent polarity.

Solubility Coordination chemistry Electrolyte preparation

Nickel Perchlorate Thermal Decomposition Threshold: 103°C Onset vs. Hydrate Stability

Nickel perchlorate hexahydrate begins to undergo thermal decomposition at 103°C, with loss of perchloric acid and formation of basic nickel salts occurring before the melting point is reached [1]. The partially decomposed pentahydrate melts at 149°C [2]. Critically, the anhydrous salt cannot be obtained via thermal dehydration because decomposition precedes complete water loss [3]. In contrast, nickel sulfate hexahydrate can be dehydrated stepwise without decomposition, yielding the anhydrous salt at approximately 300°C. Nickel chloride hexahydrate similarly undergoes dehydration rather than anion decomposition when heated. This thermal instability of the perchlorate anion represents a fundamental constraint that must be accounted for in any thermal process involving this compound.

Thermal analysis Materials safety Storage stability

Nickel Perchlorate as a Lewis Acid Catalyst: Non-Coordinating Counterion Advantage

Metal perchlorates, including nickel perchlorate, have found extensive application as Lewis acid promoters in organic transformations, including Friedel-Crafts-type reactions [1]. A recent study demonstrated the use of nickel perchlorate as a catalyst for the synthesis of arylmethylene bisindoles, a class of compounds with potential antifungal activity [2]. While specific yield comparisons between Ni(ClO₄)₂ and other nickel salts (e.g., NiCl₂ or Ni(acac)₂) in identical reaction conditions were not located in the available literature, the class-level advantage of perchlorate salts is well-established: the weakly coordinating ClO₄⁻ anion does not compete with substrates for Lewis acidic nickel sites, in contrast to chloride or acetylacetonate ligands that may remain bound to the nickel center and attenuate catalytic activity [1].

Lewis acid catalysis Organic synthesis Friedel-Crafts

Validated Application Scenarios for Nickel Perchlorate Based on Quantitative Evidence


Non-Aqueous Electrolyte Development for Fundamental Electrochemical Studies

Researchers investigating ionic conductivity, ion pairing, or solvation dynamics in organic solvents should select nickel perchlorate when a nickel(II) source with minimal anion interference is required. Conductometric studies in acetonitrile have established that Ni(ClO₄)₂ exhibits lower ionic association constants than Mg(ClO₄)₂ due to the stronger solvation shell of Ni²⁺ [1]. The availability of limiting equivalent conductivity data across 25–75°C provides a validated baseline for designing non-aqueous electrolytes and for interpreting nickel ion behavior in organic media [1].

Coordination Chemistry and Homometallic Complex Synthesis

The high solubility of nickel perchlorate hexahydrate (259 g/100 mL in water) combined with its solubility in ethanol and acetone makes it the preferred nickel precursor for synthesizing coordination complexes, particularly those incorporating N-donor ligands or macrocyclic frameworks [1]. The non-coordinating nature of the perchlorate anion ensures that ligand binding to the nickel center proceeds without competition from the counterion, a critical requirement for obtaining structurally well-defined products [2]. The compound has been explicitly used as a starting material for homometallic, trinuclear heteroscorpionate complexes in studies of electronic and magnetic properties [3].

Lewis Acid-Catalyzed Organic Transformations

For organic reactions requiring Lewis acid activation under mild conditions, nickel perchlorate offers catalytic activity without the coordinating interference introduced by halide or chelating counterions [1]. The compound has been successfully employed as a catalyst in the synthesis of arylmethylene bisindoles [2]. While quantitative yield comparisons with other nickel salts are not available, the class of metal perchlorates is recognized for enabling cleaner catalytic cycles by preserving the coordinative unsaturation of the metal center [1]. Researchers should note the thermal constraint: reactions must remain below the 103°C decomposition onset temperature [3].

Electrochemical Electrode Preparation and Reversible Redox Studies

Nickel(II) perchlorate hexahydrate has been demonstrated as an electrochemical electrode material exhibiting reversible oxidation-reduction reactions with hydrogen ions at potentials less than 0.7 V [1]. This reversible redox behavior makes the compound suitable for fundamental electrochemistry studies where well-defined nickel redox couples are required without interference from electroactive anions such as chloride, which can undergo oxidation at accessible potentials. The compound's high purity grade availability (99.998% metals basis) supports reproducible electrochemical measurements [2].

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